![molecular formula C28F20S3 B12573017 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene CAS No. 602302-48-7](/img/structure/B12573017.png)
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene is a highly fluorinated thiophene derivative This compound is notable for its unique structural features, which include multiple pentafluorophenyl groups and sulfanyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene typically involves the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Pentafluorophenyl Groups: Pentafluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and specific solvents to facilitate the reaction.
Addition of Sulfanyl Groups: The sulfanyl groups are added through thiolation reactions, which may involve the use of thiolating agents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to ensure high purity and yield, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug design, particularly for creating compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene involves its interaction with various molecular targets. The pentafluorophenyl groups enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity to specific targets. The sulfanyl groups may also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentafluorophenyl)zinc: Another fluorinated compound with similar structural features but different reactivity and applications.
Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane: Shares the pentafluorophenyl groups but has a different core structure, leading to distinct chemical properties.
Uniqueness
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene is unique due to the combination of its thiophene core and multiple pentafluorophenyl and sulfanyl groups. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
602302-48-7 |
|---|---|
Formule moléculaire |
C28F20S3 |
Poids moléculaire |
812.5 g/mol |
Nom IUPAC |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-3,4-bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]thiophene |
InChI |
InChI=1S/C28F20S3/c29-3-1(4(30)8(34)11(37)7(3)33)23-27(50-25-19(45)15(41)13(39)16(42)20(25)46)28(51-26-21(47)17(43)14(40)18(44)22(26)48)24(49-23)2-5(31)9(35)12(38)10(36)6(2)32 |
Clé InChI |
WVPZIVBVGJESMM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)SC5=C(C(=C(C(=C5F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



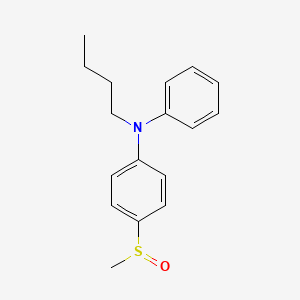
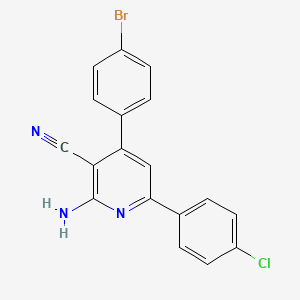

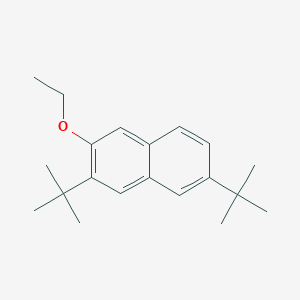
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)

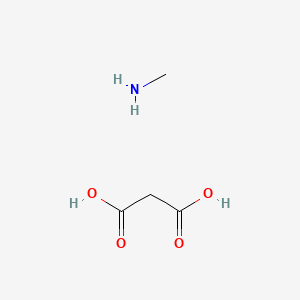
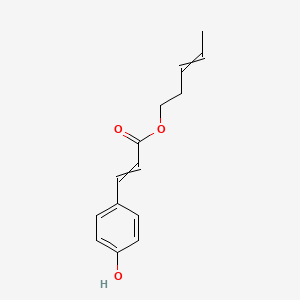
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)


